N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
Description
N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-carboxamide core substituted with a 4-carbamoylphenyl group and a 6-tosylpyridazin-3-yl moiety. Its tosylpyridazin group contributes to enhanced solubility and target engagement, while the carbamoylphenyl substituent may influence cellular permeability and receptor interactions .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-16-2-8-20(9-3-16)34(32,33)22-11-10-21(27-28-22)29-14-12-18(13-15-29)24(31)26-19-6-4-17(5-7-19)23(25)30/h2-11,18H,12-15H2,1H3,(H2,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDTDSRKABWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via nucleophilic substitution or coupling reactions.
Attachment of the Tosyl Group: The tosyl group is added through sulfonation reactions using tosyl chloride.
Formation of the Carbamoylphenyl Group: The carbamoylphenyl group is introduced through amide bond formation, typically using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl groups or the pyridazinyl ring.
Substitution: Substitution reactions might occur at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 6-tosylpyridazin-3-yl group replaces the naphthalene-based substituents seen in SARS-CoV-2 inhibitors, likely reducing off-target effects and enhancing kinase specificity .
- The 4-carbamoylphenyl group may improve metabolic stability compared to the 4-fluorobenzyl or methoxypyridinyl groups in analogues .
Kinase Inhibition Potency
The target compound exhibits an IC50 of 12 nM against a kinase target (specific kinase undisclosed in available data), outperforming structurally related compounds such as N-(4-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (IC50: 38 nM) . This enhanced potency is attributed to the electron-withdrawing tosyl group, which stabilizes interactions with the kinase’s ATP-binding pocket.
Selectivity Profile
While SARS-CoV-2-targeting analogues (e.g., the naphthalene-containing compounds) show broad-spectrum antiviral activity, the tosylpyridazin moiety in the target compound confers >50-fold selectivity for kinases over viral proteases or polymerases .
Therapeutic Potential and Limitations
- Advantages :
- High kinase selectivity reduces risk of off-target toxicity.
- The carbamoylphenyl group enhances blood-brain barrier penetration compared to bulkier substituents (e.g., naphthalene) .
- Limitations: Limited solubility in aqueous media compared to analogues with polar methoxypyridinyl groups . No in vivo efficacy data available yet, unlike some SARS-CoV-2 inhibitors in preclinical trials .
Biological Activity
Overview
N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. Its unique structural features, including a piperidine ring, a pyridazine moiety, and a tosyl group, suggest potential biological activities that warrant investigation in medicinal chemistry and pharmacology.
- Molecular Formula : C24H25N5O4S
- Molecular Weight : Approximately 465.55 g/mol
- IUPAC Name : N-(4-carbamoylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. The presence of the tosyl group may enhance its reactivity and binding affinity to specific targets, potentially modulating their activity.
Biological Activity Studies
Recent studies have explored the compound's potential as an inhibitor in various biochemical assays. The following table summarizes key findings from relevant research:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | VEGFR-2 | 11.3 | Induced apoptosis in HepG2 cells |
| Study 2 | ERK-2 | 4.5 | Enhanced anti-proliferative activity in K562 cells |
| Study 3 | Abl-1 | Not specified | Collaborative inhibition observed |
Case Studies
- VEGFR-2 Inhibition : In vitro studies indicated that derivatives of this compound exhibited significant anti-proliferative effects against human liver cancer cell lines, with a representative compound showing an IC50 value of 11.3 µM, suggesting its potential as a therapeutic agent for targeting vascular endothelial growth factor receptor pathways .
- ERK and Abl Kinases : The compound demonstrated promising activity against ERK-2 and Abl-1 kinases, with notable cytotoxicity against cancer cell lines exhibiting hyperactivity of these kinases. The collaborative effects of inhibiting multiple targets may enhance its therapeutic efficacy in cancer treatment .
Comparison with Similar Compounds
The uniqueness of this compound lies in its structural complexity compared to similar compounds. Below is a comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | Methyl instead of tosyl group | Potentially lower reactivity |
| N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | Chlorinated phenyl group | Enhanced lipophilicity |
| N-(4-carbamoylphenyl)-1-(6-nitropyridazin-3-yl)piperidine-4-carboxamide | Nitro substituent on pyridazine | Increased electron-withdrawing properties |
Q & A
Q. What are the critical steps in synthesizing N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
-
Core Preparation : Construct the pyridazine core via cyclization or substitution reactions.
-
Functionalization : Introduce the tosyl group and piperidine-carboxamide moiety using coupling agents (e.g., EDC/HOBt).
-
Optimization : Adjust catalysts (e.g., palladium for cross-couplings), solvents (polar aprotic like DMF), and temperatures (60–120°C) to enhance yield and purity.
-
Process Design : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) . Computational reaction path searches can predict optimal conditions, reducing trial-and-error approaches .
- Data Table : Common Reaction Parameters
| Parameter | Typical Range |
|---|---|
| Temperature | 60–120°C |
| Solvent | DMF, THF, or DCM |
| Catalyst | Pd(OAc)₂, CuI, or EDC/HOBt |
| Reaction Time | 6–24 hours |
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., carbamoyl protons at δ 6.5–7.5 ppm) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 495.18) and detects impurities .
- HPLC-PDA : Quantifies purity (>95% for biological assays) and monitors degradation products.
- Orthogonal Validation : Combine NMR with IR or X-ray crystallography to resolve ambiguous signals .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Methodological Answer :
- Solubility : Test in graded solvents (DMSO > methanol > water). For example, >10 mg/mL in DMSO is typical for piperidine-carboxamides .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at –20°C under inert atmosphere to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in target binding or catalytic processes?
- Methodological Answer :
- Kinetic Analysis : Use stopped-flow spectroscopy to measure binding rates (e.g., kₐₜₐₗyₜᵢc for enzyme inhibition).
- Isotopic Labeling : Incorporate ¹⁸O or deuterium to track reaction pathways .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with target proteins (e.g., kinases) .
Q. What strategies resolve contradictions between computational predictions and experimental SAR data?
- Methodological Answer :
- Comparative Analysis : Reassess force field parameters (e.g., AMBER vs. CHARMM) for docking accuracy .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Data Triangulation : Cross-validate with mutagenesis studies to confirm critical residues in target interactions .
Q. How can synthesis scalability be improved without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer and reduce side reactions (e.g., tosyl group decomposition) .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Purification : Optimize column chromatography (e.g., gradient elution with C18 silica) or switch to recrystallization for large batches .
Q. How to design experiments addressing in vivo bioavailability challenges?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Administer via IV/PO routes in rodent models; measure plasma half-life (t₁/₂) and AUC using LC-MS/MS .
- Prodrug Strategies : Modify carbamoyl groups to enhance permeability (e.g., ester prodrugs hydrolyzed in vivo) .
- Metabolite Profiling : Use HR-MS/MS to identify phase I/II metabolites and assess toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
